![molecular formula C17H17N3OS2 B5366903 N-(2,3-dimethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5366903.png)
N-(2,3-dimethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, commonly known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thioacetamide derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT may act through the modulation of various signaling pathways, including the AMPK/mTOR pathway, the PI3K/Akt pathway, and the NF-κB pathway. DMPT has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock and poultry, DMPT has been shown to increase feed intake, enhance nutrient utilization, and reduce ammonia emission. In fish and shrimp, DMPT has been shown to improve growth performance, enhance nutrient utilization, and reduce stress. In addition, DMPT has been shown to have anticancer, anti-inflammatory, and antiviral activities.
Advantages and Limitations for Lab Experiments
DMPT has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, DMPT also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on DMPT. First, more studies are needed to elucidate the mechanism of action of DMPT. Second, more studies are needed to explore the potential applications of DMPT in medicine, including its anticancer, anti-inflammatory, and antiviral activities. Third, more studies are needed to investigate the potential side effects of DMPT and its safety for human consumption. Finally, more studies are needed to optimize the synthesis method of DMPT and improve its yield and purity.
Conclusion:
In conclusion, DMPT is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT has been synthesized through various methods and has been extensively studied for its potential applications in agriculture, aquaculture, and medicine. DMPT has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on DMPT, including elucidating its mechanism of action, exploring its potential applications in medicine, investigating its safety for human consumption, and optimizing its synthesis method.
Synthesis Methods
DMPT can be synthesized through various methods, including the reaction of 2,3-dimethylaniline with 2-chloroacetyl chloride, followed by the reaction with 6-methylthieno[2,3-d]pyrimidin-4-amine. Another method involves the reaction of 2,3-dimethylaniline with 2-bromoacetic acid, followed by the reaction with 6-methylthieno[2,3-d]pyrimidin-4-amine. The yield of DMPT obtained through these methods is around 60-70%.
Scientific Research Applications
DMPT has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to improve the growth performance of livestock and poultry by increasing feed intake, enhancing nutrient utilization, and reducing ammonia emission. In aquaculture, DMPT has been shown to improve the growth performance of fish and shrimp by increasing feed intake, enhancing nutrient utilization, and reducing stress. In medicine, DMPT has been shown to have anticancer, anti-inflammatory, and antiviral activities.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-10-5-4-6-14(12(10)3)20-15(21)8-22-16-13-7-11(2)23-17(13)19-9-18-16/h4-7,9H,8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWURGGRIHBTSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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